molecular formula C9H19ClN2O B1424137 N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236255-06-3

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

Cat. No. B1424137
M. Wt: 206.71 g/mol
InChI Key: FTMXEHQWWAIVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71296 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .

Scientific Research Applications

Synthesis and Evaluation of Anti-inflammatory Activity

Research by Rajasekaran, Sivakumar, and Jayakar (1999) investigated the anti-inflammatory activity of various synthesized compounds, including those with pyrrolidine. Their study found that compounds with pyrrolidine showed potent anti-inflammatory activity, suggesting potential applications in this area (Rajasekaran, Sivakumar, & Jayakar, 1999).

Key Intermediate in Antibiotic Preparation

A study by Fleck, Mcwhorter, DeKam, and Pearlman (2003) identified N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a derivative of N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, as a key intermediate in the preparation of premafloxacin, an antibiotic. This highlights the compound's significance in developing antibiotics for veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Cyclic GABA-GABOB Analogues

Pinza and Pifferi (1978) explored the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, considering them as cyclic derivatives of 4-aminoisocrotonic acid, potentially active in learning and memory processes. This indicates the compound's potential role in neuroscientific research (Pinza & Pifferi, 1978).

Enhancing Cellular Uptake of Polyamides

Research by Meier, Montgomery, and Dervan (2012) focused on enhancing the cellular uptake of Pyrrole–imidazole (Py–Im) hairpin polyamides, which are DNA binding oligomers. They explored modifications involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, enhancing the biological effects and nuclear uptake of these compounds (Meier, Montgomery, & Dervan, 2012).

Pharmacokinetic Uncertainty in Human Studies

Harrison et al. (2012) discussed the use of PF-184298, a novel compound involving N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride, in human pharmacokinetic studies. Their research provides insights into the compound's pharmacokinetic properties and potential human applications (Harrison et al., 2012).

properties

IUPAC Name

N-(2-methylpropyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-7(2)6-11-9(12)8-4-3-5-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMXEHQWWAIVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Isobutyl-2-pyrrolidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.